Hexamidine diiséthionate

Vue d'ensemble

Description

Hexamidine diisethionate is a water-soluble antimicrobial compound widely used in various industries, including cosmetics, pharmaceuticals, and personal care products. It is known for its potent antimicrobial properties, making it effective against a broad spectrum of bacteria, fungi, and yeasts. Hexamidine diisethionate is primarily used as an antiseptic and disinfectant, and it is particularly valued for its ability to improve skin health and barrier function .

Applications De Recherche Scientifique

Hexamidine diisethionate has a wide range of scientific research applications:

Chemistry: It is used as a preservative in various chemical formulations due to its antimicrobial properties.

Biology: It is used in biological studies to investigate its effects on microbial growth and skin health.

Medicine: It is used in topical preparations to treat dermatomycoses and superficial bacterial infections. .

Mécanisme D'action

Target of Action

Hexamidine diisethionate primarily targets HTH-type transcriptional regulator QacR in organisms such as Staphylococcus aureus and Staphylococcus haemolyticus . This compound also exhibits significant microbiostatic and/or microbicidal action against a broad spectrum of bacteria, fungi, and yeasts .

Mode of Action

The exact mechanism of Hexamidine diisethionate’s biocidal action is unknown, but it is presumed to be similar to quaternary ammonium compounds. This involves binding to the negatively charged lipid membranes of pathogens . It effectively combats a broad spectrum of bacteria, fungi, and other microorganisms .

Biochemical Pathways

Hexamidine diisethionate has been found to possess inhibitory activity on serine proteases associated with skin inflammation, which could potentially attenuate the skin aging process . It also affects lipid processing enzymes, potentially reversing cellular processes typical of aged skin .

Pharmacokinetics

It is known that the compound exhibits good solubility, stability, and compatibility with human skin . This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

Hexamidine diisethionate has antimicrobial and anti-inflammatory properties, making it suitable for skincare products . It has been found to improve the barrier function of the skin, potentially reducing signs of aging and promoting overall skin health . It also helps cleanse the skin or prevent odor by inhibiting the growth of or destroying microorganisms .

Action Environment

The antimicrobial effects of Hexamidine diisethionate vary according to several factors, including the concentration and duration of contact with the antimicrobial agent, the number of microorganisms, the nature and virulence of the germs, and the properties and characteristics of the formula . It is also important to handle Hexamidine diisethionate in a well-ventilated place and avoid contact with skin and eyes .

Analyse Biochimique

Biochemical Properties

Hexamidine diisethionate plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit serine proteases associated with skin inflammation . This inhibition can potentially attenuate the skin aging process by reversing cellular processes typical of aged skin . Additionally, hexamidine diisethionate exhibits microbiostatic and microbicidal action against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts .

Cellular Effects

Hexamidine diisethionate influences various types of cells and cellular processes. It has been shown to improve the barrier function of the skin, potentially reducing signs of aging and promoting overall skin health . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to reverse abnormal lipid biosynthesis linked to skin aging . Furthermore, hexamidine diisethionate’s antimicrobial properties are due to its ability to bind to and disrupt the structure of the cell membrane of microorganisms, leading to leakage of the cell’s contents and ultimately their death .

Molecular Mechanism

The molecular mechanism of hexamidine diisethionate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the negatively charged lipid membranes of pathogens, disrupting their metabolism and eventually killing them . This mechanism is similar to that of quaternary ammonium compounds . Additionally, hexamidine diisethionate has been found to inhibit serine proteases, which are enzymes associated with skin inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexamidine diisethionate change over time. The compound exhibits good stability under typical storage conditions, remaining effective even in the presence of light and heat . There have been reported cases of allergic contact dermatitis associated with hexamidine, although sensitization is not common . Long-term effects on cellular function observed in in vitro or in vivo studies include improved barrier properties of the stratum corneum and reduced skin inflammation .

Dosage Effects in Animal Models

The effects of hexamidine diisethionate vary with different dosages in animal models. At low concentrations, it serves as an effective antiseptic, eliminating harmful microorganisms on the skin’s surface . At high doses, it can exhibit toxic or adverse effects. For instance, oral LD50 values in mice range from 710 to 2500 mg/kg, indicating potential toxicity at high doses . Intraperitoneal toxicity values have also been reported for mice and rats .

Metabolic Pathways

Hexamidine diisethionate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in skin homeostasis . The compound’s antimicrobial properties are due to its ability to disrupt the lipid membranes of pathogens, leading to their death . Additionally, hexamidine diisethionate has been found to inhibit serine proteases, which are involved in skin inflammation .

Transport and Distribution

Hexamidine diisethionate is transported and distributed within cells and tissues through various mechanisms. It binds to transporters and binding proteins that facilitate its localization and accumulation in specific compartments . The compound’s distribution is influenced by its solubility and stability in different solvents and binary solvent systems .

Subcellular Localization

The subcellular localization of hexamidine diisethionate affects its activity and function. It is primarily localized in the lipid membranes of pathogens, where it exerts its antimicrobial effects . Additionally, hexamidine diisethionate has been found to enhance the barrier properties of the stratum corneum, the outermost layer of the skin . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments or organelles .

Méthodes De Préparation

The synthesis of hexamidine diisethionate involves several steps:

Synthesis of Alkyl Diphenyl Ether: This step involves the reaction of appropriate alkyl halides with diphenyl ether under controlled conditions.

Synthesis of Hexamidine: The intermediate product from the first step undergoes further reactions to form hexamidine.

Synthesis of Hexamidine Diisethionate: Finally, hexamidine is reacted with isethionic acid to produce hexamidine diisethionate.

Industrial production methods focus on optimizing reaction conditions to increase yield and reduce reaction time. Proper selection of alkalis and solvents is crucial to achieve high efficiency and purity .

Analyse Des Réactions Chimiques

Hexamidine diisethionate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Comparaison Avec Des Composés Similaires

Hexamidine diisethionate is often compared with other similar compounds, such as:

Hexamidine Dihydrochloride: This compound is less water-soluble than hexamidine diisethionate but has similar antimicrobial properties.

Propamidine: A shorter congener of hexamidine, propamidine is also used as an antiseptic and preservative in pharmaceuticals and cosmetics.

Hexamidine diisethionate is unique due to its high water solubility and broad-spectrum antimicrobial activity, making it particularly suitable for use in aqueous formulations .

Activité Biologique

Hexamidine diisethionate is a synthetic compound primarily recognized for its biocidal properties, particularly in cosmetic and pharmaceutical applications. This article delves into its biological activity, pharmacokinetics, safety assessments, and antimicrobial efficacy based on diverse research findings.

Hexamidine diisethionate (CAS No. 659-40-5) is a salt of hexamidine, a compound known for its antiseptic properties. The pharmacokinetic profile of hexamidine diisethionate indicates that it is poorly absorbed through oral and dermal routes.

- Absorption Studies : In studies involving Sprague Dawley rats, intravenous administration resulted in rapid hydrolysis to hexamidine, with a half-life of approximately 27.3 hours. Oral bioavailability was low, at 0.10% and 0.17% for doses of 50 mg/kg and 200 mg/kg respectively . Dermal absorption was also minimal; less than 2% was absorbed after occlusive application, and excretion was predominantly via feces .

- Toxicity Assessments : Acute toxicity studies have shown that the oral LD50 values range from 0.71 g/kg to higher values depending on the specific study conditions . Repeated dose toxicity studies indicated mild clinical symptoms at higher doses but no significant organ damage or systemic toxicity was observed .

Antimicrobial Activity

Hexamidine diisethionate exhibits significant antimicrobial activity across various microorganisms, making it a valuable preservative in cosmetic formulations.

- Efficacy in Cosmetics : It is used at concentrations ranging from 0.03% to 0.1% in cosmetic products due to its effectiveness against bacteria and fungi . Its antimicrobial activity is optimal at pH levels between 5 and 9 and can be inhibited by certain ions and proteins .

- In Vitro Studies : Research has demonstrated that hexamidine diisethionate effectively reduces microbial load in vitro, with studies showing its efficacy against a range of pathogens including Pseudomonas aeruginosa and Staphylococcus aureus . Notably, it has shown potential as a preservative in ophthalmic solutions due to its ability to maintain sterility without significant cytotoxicity .

Case Studies and Clinical Applications

Several case studies highlight the practical applications of hexamidine diisethionate in clinical settings:

- Ophthalmic Solutions : A recent study evaluated the safety and efficacy of an ophthalmic formulation containing hexamidine diisethionate. Results indicated effective microbial inhibition with no adverse effects on corneal cells, suggesting its suitability for ocular applications .

- Cosmetic Formulations : Hexamidine diisethionate has been incorporated into various cosmetic products, demonstrating not only preservative qualities but also benefits for skin homeostasis. Clinical evaluations have confirmed its low irritation potential when applied at recommended concentrations .

Summary of Findings

| Property | Value/Description |

|---|---|

| Chemical Name | Hexamidine diisethionate |

| CAS Number | 659-40-5 |

| Oral Bioavailability | 0.10% - 0.17% |

| Dermal Absorption | <2% over 96 hours |

| Antimicrobial Spectrum | Effective against Pseudomonas aeruginosa, Staphylococcus aureus |

| Cosmetic Concentration | 0.03% - 0.1% |

| Safety Profile | Low irritation; no genotoxicity |

Propriétés

Numéro CAS |

659-40-5 |

|---|---|

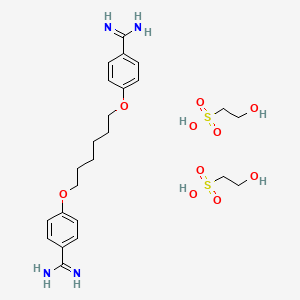

Formule moléculaire |

C22H32N4O6S |

Poids moléculaire |

480.6 g/mol |

Nom IUPAC |

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C20H26N4O2.C2H6O4S/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;3-1-2-7(4,5)6/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);3H,1-2H2,(H,4,5,6) |

Clé InChI |

SUXLANSZRSDYOX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |

SMILES canonique |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |

Key on ui other cas no. |

659-40-5 |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

1,6-di(para-amidinophenoxy)hexane 1,6-di-(4-amidinophenoxy)hexane Désomédine hexamidine hexamidine dihydrochloride hexamidine diisethionate hexamidine isethionate Hexaseptine Hexomédine Hexomedin Hexomedin N Hexomedine Laryngomedin N Ophtamedine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.